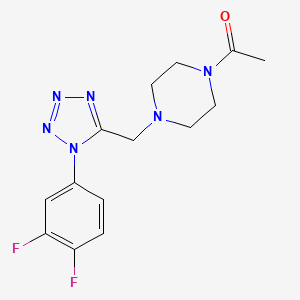

1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone

Description

1-(4-((1-(3,4-Difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is a tetrazole-piperazine hybrid compound characterized by a 3,4-difluorophenyl substituent on the tetrazole ring and an ethanone-linked piperazine moiety. Its synthesis likely follows established routes for analogous compounds, such as:

Tetrazole Formation: Reaction of 3,4-difluoroaniline with sodium azide and triethyl orthoformate in acetic acid to generate the tetrazole core .

Chloroacetylation: Treatment with chloroacetyl chloride to yield 2-chloro-1-(1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)ethanone .

Piperazine Conjugation: Substitution of the chlorine atom with piperazine in acetonitrile to form the final product .

Structural characterization would involve IR, <sup>1</sup>H NMR, <sup>13</sup>C NMR, and mass spectrometry, as seen in related derivatives . The 3,4-difluorophenyl group enhances electronegativity and may influence bioavailability, metabolic stability, and receptor binding compared to non-fluorinated analogs.

Properties

IUPAC Name |

1-[4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F2N6O/c1-10(23)21-6-4-20(5-7-21)9-14-17-18-19-22(14)11-2-3-12(15)13(16)8-11/h2-3,8H,4-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSGYWXWUMHXFHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F2N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone typically involves multiple steps:

Formation of the Tetrazole Ring: This can be achieved by reacting 3,4-difluorophenylhydrazine with sodium azide under acidic conditions.

Attachment to Piperazine: The tetrazole derivative is then reacted with piperazine in the presence of a suitable catalyst.

Acetylation: Finally, the piperazine derivative is acetylated using acetic anhydride to yield the target compound.

Industrial production methods would likely involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to scale up the process efficiently.

Chemical Reactions Analysis

1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the tetrazole ring.

Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, particularly with strong nucleophiles like sodium methoxide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures depending on the specific reaction.

Scientific Research Applications

Chemical Properties and Structure

The compound's structure includes a tetrazole ring and a piperazine moiety, which are known for their biological activities. The molecular formula is , with a molecular weight of approximately 448.9 g/mol. The presence of the difluorophenyl group enhances its lipophilicity, potentially improving its bioavailability.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of tetrazole-piperazine compounds exhibit notable antimicrobial properties. For instance, similar compounds have been synthesized and evaluated for their activity against various bacterial and fungal strains. In vitro tests using serial dilution methods have shown that these compounds can inhibit microbial growth effectively.

Case Study: Synthesis and Evaluation

A series of novel derivatives were synthesized by reacting 2-chloro-1-(1-aryl-1H-tetrazol-5-yl)ethanone with piperidine. The resulting compounds were characterized using IR, NMR, and mass spectrometry. Evaluation revealed that several derivatives exhibited significant antibacterial and antifungal activities compared to standard drugs .

Cancer Treatment

The compound's potential in cancer therapy is another area of active research. The tetrazole ring is known for its ability to interact with biological targets involved in cancer cell proliferation. Preliminary studies suggest that compounds containing the tetrazole moiety can inhibit tumor growth by interfering with specific signaling pathways.

Neuropharmacological Applications

The piperazine component is associated with various neuropharmacological effects, including anxiolytic and antidepressant activities. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems in the brain.

Research Findings

Studies have shown that certain tetrazole derivatives can enhance serotonin receptor activity, suggesting potential use in treating mood disorders. The interaction of these compounds with neurotransmitter receptors could provide a new avenue for developing antidepressants with fewer side effects than current treatments.

Summary of Applications

Mechanism of Action

The mechanism of action of 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone involves multiple pathways:

Neuroprotection: It inhibits endoplasmic reticulum stress and apoptosis in neuronal cells, reducing the expression of stress markers like BIP and cleaved caspase-3.

Anti-inflammatory Effects: The compound inhibits the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines such as nitric oxide and tumor necrosis factor-α.

Comparison with Similar Compounds

Key Observations :

- Piperazine Modifications : Sulfonyl groups (e.g., 7e, 7f) enhance steric bulk and electron-withdrawing effects, while allyl (13a) or thiophen-2-yl () groups alter conformational flexibility.

Physical Properties

Melting points and spectral data vary with substituents:

Insights :

- Electron-withdrawing groups (e.g., CF3, NO2) correlate with higher melting points due to increased crystallinity .

- The target compound’s difluorophenyl group may lower its melting point slightly compared to 7f but increase it relative to 7e.

Biological Activity

The compound 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone , often referred to in literature as a tetrazole derivative, has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a tetrazole ring and a difluorophenyl group , which are significant for its biological interactions. The molecular formula is with a molecular weight of approximately 312.32 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₆F₂N₆ |

| Molecular Weight | 312.32 g/mol |

| IUPAC Name | This compound |

| CAS Number | 941874-79-9 |

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The tetrazole moiety can mimic carboxylate groups, allowing it to bind effectively to enzyme active sites. This interaction can inhibit enzyme activity, leading to altered metabolic pathways.

- Receptor Modulation : The difluorophenyl group enhances hydrophobic interactions with receptor binding sites, potentially leading to increased affinity and selectivity for certain receptors involved in disease processes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of tetrazole derivatives. For instance, compounds similar to the one have demonstrated significant activity against various fungal strains:

- Minimum Inhibitory Concentrations (MIC) : Research indicates that certain tetrazole derivatives exhibit MIC values as low as 0.37 μM against Candida species, including fluconazole-resistant strains .

Anticancer Potential

Tetrazole derivatives have also been investigated for their anticancer properties:

- In vitro studies have shown that these compounds can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer). The mechanism involves modulation of estrogen receptors (ERα and ERβ), where some derivatives promote tumor growth while others inhibit it .

Study on Antifungal Activity

A study evaluated the antifungal efficacy of a series of tetrazole derivatives against clinical isolates of Candida species. The compound demonstrated potent antifungal activity with a notable ability to combat fluconazole-resistant strains .

Research on Anticancer Effects

Another investigation focused on the anticancer effects of similar tetrazole compounds. It was found that these compounds could significantly reduce cell viability in multiple cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Q & A

Q. What are the typical synthesis routes and critical characterization techniques for 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone?

The synthesis involves multi-step reactions, starting with the formation of the tetrazole ring from 3,4-difluoroaniline derivatives, followed by alkylation of the piperazine moiety and subsequent acylation to introduce the ethanone group. Key steps include:

- Nucleophilic substitution for coupling the tetrazole and piperazine moieties.

- Catalytic conditions (e.g., Pd catalysts for cross-coupling reactions) to improve yield .

- Purification via column chromatography or recrystallization.

Q. Characterization methods :

Q. How does the 3,4-difluorophenyl group influence the compound’s spectroscopic properties?

The fluorine atoms introduce strong electron-withdrawing effects, altering electron density distribution. This impacts:

- ¹⁹F NMR shifts : Distinct peaks near -130 to -150 ppm for meta-fluorine and -110 to -120 ppm for para-fluorine .

- IR spectroscopy : C-F stretching vibrations at 1100–1250 cm⁻¹ .

- UV-Vis absorption : Enhanced π→π* transitions due to fluorinated aromatic systems .

Q. What preliminary assays are used to evaluate the compound’s biological activity?

- Enzyme inhibition assays : Fluorometric or colorimetric methods to measure IC₅₀ values against targets like kinases or proteases .

- Antimicrobial screening : Broth microdilution for MIC determination against bacterial/fungal strains .

- Cytotoxicity testing : MTT assays on cancer cell lines (e.g., IC₅₀ values in μM range) .

Advanced Research Questions

Q. How can structural modifications optimize the compound’s pharmacokinetic profile?

- Lipophilicity adjustments : Introduce polar groups (e.g., hydroxyl or sulfonyl) to improve solubility. Derivatives with logP <3 show better bioavailability .

- Metabolic stability : Replace labile groups (e.g., methyl esters) with bioisosteres like tetrazoles to resist hydrolysis .

- Half-life extension : Piperazine N-alkylation with fluorinated groups reduces CYP450-mediated metabolism .

Q. Example modifications :

| Derivative | Modification | Bioactivity Improvement |

|---|---|---|

| 7n () | 4-Methoxyphenylsulfonyl | Antiproliferative IC₅₀ = 2.1 μM (HCT116) |

| 7o () | 4-Trifluoromethylphenylsulfonyl | Enhanced metabolic stability (t₁/₂ = 8.2 h) |

Q. How to resolve contradictions in reported synthetic yields for this compound?

Discrepancies often arise from:

Q. Recommendations :

- Use in-situ monitoring (e.g., LC-MS) to identify side products .

- Optimize solvent systems (e.g., DMF/water mixtures for solubility) .

Q. What mechanistic insights explain the compound’s activity against cancer cell lines?

The compound likely targets:

Q. Supporting data :

| Assay | Result | Reference |

|---|---|---|

| Caspase-3 activation | 3.5-fold increase (24 h) | |

| EGFR inhibition | IC₅₀ = 0.8 μM |

Q. How to design stability-indicating methods for long-term storage studies?

- Forced degradation : Expose to heat (40–60°C), UV light, and hydrolytic conditions (pH 1–13) .

- UPLC analysis : Use C18 columns with 0.1% TFA in water/acetonitrile gradients to separate degradation products .

- Acceptance criteria : ≤2% total impurities after 6 months at 25°C .

Q. What strategies validate target engagement in in vivo models?

- Pharmacodynamic markers : Measure phosphorylated kinases in tumor tissue via Western blot .

- PET imaging : Incorporate ¹⁸F isotopes into the difluorophenyl group for real-time tracking .

- Metabolite profiling : LC-MS/MS to identify active metabolites (e.g., N-oxide derivatives) .

Methodological Resources

Q. Key techniques :

- QSAR modeling : Use MOE or Schrodinger suites to correlate substituents with bioactivity .

- Crystallography : Resolve piperazine conformation via X-ray diffraction (e.g., bond angles ~109.5°) .

- In silico ADMET : Predict BBB permeability (e.g., PSA <90 Ų for CNS penetration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.